Codeine hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

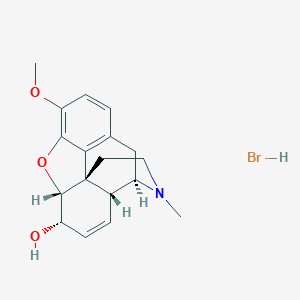

Codeine hydrobromide is a useful research compound. Its molecular formula is C18H22BrNO3 and its molecular weight is 380.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Thermal Decomposition

Heating codeine hydrobromide leads to decomposition, releasing toxic nitrogen oxides (NOₓ) as byproducts . This reaction is critical for understanding its stability under high-temperature conditions:

Reaction Pathway :

Codeine hydrobromideΔNOx+Other degradation products

Conditions :

-

Elevated temperatures (exact thresholds unspecified in literature).

Acid-Base Reactions

As a tertiary amine, this compound participates in acid-base reactions:

Salt Formation

Codeine reacts with hydrobromic acid (HBr) to form the hydrobromide salt :

Codeine+HBr→Codeine hydrobromide

Key Properties :

| Property | Value/Description |

|---|---|

| Solubility | Highly soluble in water |

| Melting Point | Not explicitly reported |

This compound can also form salts with other acids (e.g., HCl, H₃PO₄), but these are less common in therapeutic applications .

Hydrogen Peroxide-Mediated Hydroxylation

This compound reacts with hydrogen peroxide (H₂O₂), leading to hydroxylation of its aromatic ring :

Reaction :

Codeine+H2O2→Hydroxycodeine+H2O

Experimental Data :

| Parameter | Details |

|---|---|

| Reaction Time | 24 hours at 39°C |

| Major Product | Hydroxycodeine (m/z 316 [M+H]⁺) |

| Side Products | Trace amounts of dihydroxy derivatives |

Mechanism :

Direct hydroxylation occurs without intermediates, confirmed via LC/MS/MS .

Halogenation and Functionalization

This compound undergoes regioselective halogenation under controlled conditions:

Bromination at Position 1

Using HBr and oxidizing agents (e.g., KIO₃), bromine substitutes at the meta position of the phenolic hydroxyl group :

Reaction :

Codeine+HBrKIO31 Bromocodeine

Conditions :

Metabolic Reactions

This compound is metabolized in the liver via enzymatic pathways:

CYP2D6-Mediated Demethylation

The cytochrome P450 enzyme CYP2D6 converts codeine to morphine, its active metabolite :

CodeineCYP2D6Morphine+Formaldehyde

Key Findings :

| Parameter | Details |

|---|---|

| Metabolite Bioactivity | Morphine (analgesic effect) |

| Genetic Variability | Ultrarapid metabolizers risk toxicity |

UGT2B7-Mediated Glucuronidation

Codeine and its metabolites undergo conjugation:

Codeine+UDP glucuronic acidUGT2B7Codeine 6 glucuronide

Reduction Reactions

Catalytic hydrogenation reduces this compound to dihydrocodeine, altering its pharmacological profile :

Reaction :

Codeine+H2CatalystDihydrocodeine

Stereochemical Outcome :

Compatibility and Incompatibilities

This compound exhibits reactivity with:

Tables Summarizing Key Reactions

Table 2: Metabolic Pathways and Outcomes

| Enzyme | Reaction | Clinical Impact |

|---|---|---|

| CYP2D6 | O-demethylation to morphine | Analgesia/toxicity in ultrarapid metabolizers |

| UGT2B7 | Glucuronidation | Enhanced renal excretion |

| CYP3A4 | N-demethylation to norcodeine | Reduced bioactivity |

属性

CAS 编号 |

125-25-7 |

|---|---|

分子式 |

C18H22BrNO3 |

分子量 |

380.3 g/mol |

IUPAC 名称 |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |

InChI |

InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |

InChI 键 |

XOXNTPXYPCJBHI-FFHNEAJVSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |

手性 SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |

规范 SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |

Key on ui other cas no. |

125-25-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。